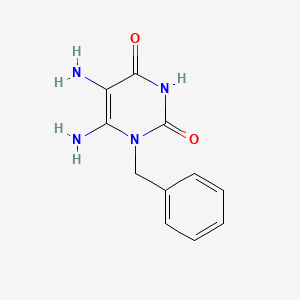

5,6-diamino-1-benzylpyrimidine-2,4(1H,3H)-dione

Overview

Description

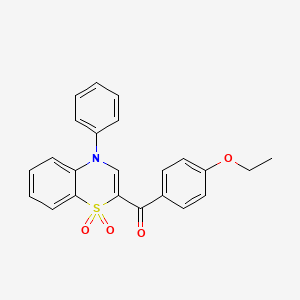

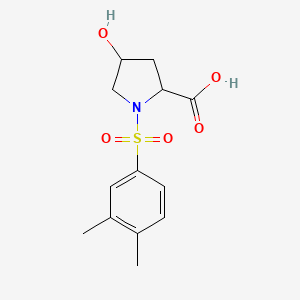

5,6-Diamino-1-benzylpyrimidine-2,4(1H,3H)-dione, also known as 5,6-DAP, is an organic compound with a wide range of applications in scientific research, particularly in the fields of biochemistry and physiology. It is an aromatic compound that is composed of two benzene rings and a pyrimidine ring. 5,6-DAP is commonly used as a reagent in the synthesis of other compounds, as a catalyst in certain chemical reactions, and as a fluorescent dye for biochemical assays. In addition, it can be used as a molecular probe for studying the structure and function of proteins, as well as for imaging cellular processes.

Scientific Research Applications

Synthesis and Chemical Properties

5,6-diamino-1-benzylpyrimidine-2,4(1H,3H)-dione is involved in the synthesis of complex chemical structures. It has been used in regioselective alkylation processes and in the formation of crystal structures. For instance, its derivative was obtained by alkylation of 6-aminouracil, followed by nitrosation and reduction, and then condensed with 4-sulfobenzoic acid, leading to the formation of specific crystal structures (Kirfel, Schwabenländer, & Müller, 1997). Such processes demonstrate the compound's utility in creating diverse molecular architectures.

Application in Multicomponent Reactions

The compound plays a role in multicomponent reactions. For example, a study demonstrated its use in the synthesis of pyrimidine derivatives in aqueous media, emphasizing its role in facilitating reactions involving aromatic aldehydes and Medrum's acid (Shi, Shi, & Rong, 2010). This highlights its potential in creating new compounds in a more environmentally friendly manner, given the use of aqueous media.

Role in Antitumor and Pharmacological Research

Several studies have explored the antitumor and pharmacological applications of compounds structurally similar to this compound. For instance, novel arylsulfonylureas derived from pyrimidine diones have been synthesized and shown to exhibit antitumor activity against various cancer cell lines (El-Deeb, Bayoumi, El-Sherbeny, & Abdel-Aziz, 2010). This suggests that derivatives of this compound could be investigated for similar biological activities.

Exploration in Synthesis of Heterocycles

The compound and its derivatives are also used in synthesizing various heterocycles, which are important in pharmaceutical chemistry. These synthesized heterocycles have shown a range of activities, including antibacterial, fungicidal, and potential antiallergic properties (Osyanin, Osipov, Pavlov, & Klimochkin, 2014). This indicates the compound's role in the development of new drugs and therapeutic agents.

properties

IUPAC Name |

5,6-diamino-1-benzylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c12-8-9(13)15(11(17)14-10(8)16)6-7-4-2-1-3-5-7/h1-5H,6,12-13H2,(H,14,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADWRZPSQGRYRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=O)NC2=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((4-(4-ethoxyphenyl)-5-((3-methylbenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2583519.png)

![8-(3,5-Dimethylpyrazolyl)-1-[(2-fluorophenyl)methyl]-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2583521.png)

![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2583524.png)

![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-chlorophenyl)methanone](/img/structure/B2583525.png)

![5-((2-Chlorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2583528.png)

![cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid](/img/structure/B2583529.png)